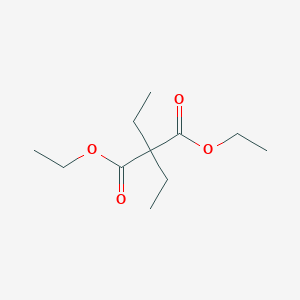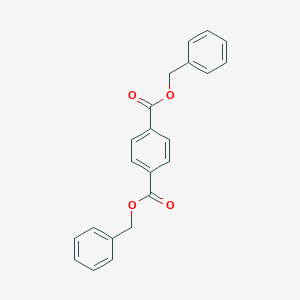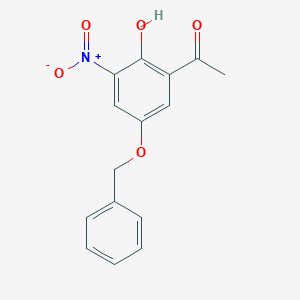
1-クロロ-4-ヒドラジノフタラジン
概要
説明
1-Chloro-4-hydrazinophthalazine is a chemical compound with the molecular formula C8H7ClN4. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its pale yellow to brown solid form and has a molecular weight of 194.62 g/mol .
科学的研究の応用
1-Chloro-4-hydrazinophthalazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its antihypertensive effects and is a key component in the development of certain pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
It is known that hydrazinophthalazines, a class of compounds to which 1-chloro-4-hydrazinophthalazine belongs, are used as antihypertensive drugs . This suggests that the compound may interact with targets involved in blood pressure regulation.
Mode of Action
Given its classification as a hydrazinophthalazine, it is plausible that it may act similarly to other compounds in this class, such as hydralazine, which works by relaxing and dilating (widening) the blood vessels, leading to decreased blood pressure .
Biochemical Pathways
Based on its potential antihypertensive effects, it may influence pathways related to vascular smooth muscle contraction and relaxation .
Result of Action
As a potential antihypertensive agent, it may result in the relaxation and dilation of blood vessels, leading to a decrease in blood pressure .
生化学分析
Biochemical Properties
1-Chloro-4-hydrazinophthalazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the cellular context. Additionally, 1-Chloro-4-hydrazinophthalazine can form complexes with metal ions, which can further influence its biochemical properties and interactions with other biomolecules .
Cellular Effects
The effects of 1-Chloro-4-hydrazinophthalazine on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. For instance, 1-Chloro-4-hydrazinophthalazine can induce the expression of genes associated with antioxidant responses, thereby enhancing the cell’s ability to manage oxidative stress. Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 1-Chloro-4-hydrazinophthalazine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, resulting in either inhibition or activation of their catalytic activity. For example, the interaction of 1-Chloro-4-hydrazinophthalazine with catalase can lead to the inhibition of this enzyme, thereby affecting the breakdown of hydrogen peroxide within the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .
Temporal Effects in Laboratory Settings
The stability and effects of 1-Chloro-4-hydrazinophthalazine over time in laboratory settings have been a subject of investigation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 1-Chloro-4-hydrazinophthalazine, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of 1-Chloro-4-hydrazinophthalazine vary with different dosages in animal models. At low doses, this compound has been observed to enhance antioxidant responses and improve cellular resilience to oxidative stress. At higher doses, 1-Chloro-4-hydrazinophthalazine can induce toxic effects, including oxidative damage to cellular components and disruption of normal cellular functions. These adverse effects are often dose-dependent, with a clear threshold beyond which the compound’s toxicity becomes apparent .
Metabolic Pathways
1-Chloro-4-hydrazinophthalazine is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can interact with enzymes such as glutathione peroxidase and glutathione reductase, influencing the levels of reduced and oxidized glutathione within the cell. These interactions can affect the overall redox balance and the cell’s ability to manage oxidative stress. Additionally, 1-Chloro-4-hydrazinophthalazine can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of 1-Chloro-4-hydrazinophthalazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and multidrug resistance proteins. Once inside the cell, 1-Chloro-4-hydrazinophthalazine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Chloro-4-hydrazinophthalazine is influenced by its interactions with targeting signals and post-translational modifications. This compound has been observed to localize primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses. Additionally, 1-Chloro-4-hydrazinophthalazine can be directed to specific organelles, such as mitochondria, through interactions with mitochondrial targeting signals. These localization patterns can affect the compound’s activity and function within the cell .
準備方法
The synthesis of 1-Chloro-4-hydrazinophthalazine typically involves the reaction of 1-chlorophthalazine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity .
化学反応の分析
1-Chloro-4-hydrazinophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
1-Chloro-4-hydrazinophthalazine can be compared with other similar compounds, such as:
1-Hydrazinophthalazine: Known for its antihypertensive properties, it shares a similar structure but lacks the chlorine atom.
Phthalazine derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
The uniqueness of 1-Chloro-4-hydrazinophthalazine lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
(4-chlorophthalazin-1-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTJGZYAFKMABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383155 | |
| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51935-42-3 | |
| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-hydrazinophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
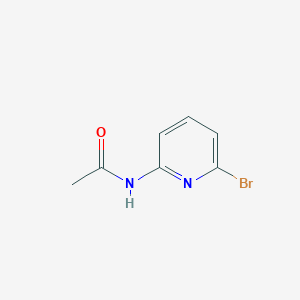
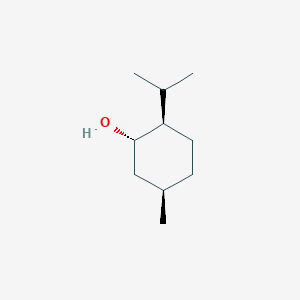
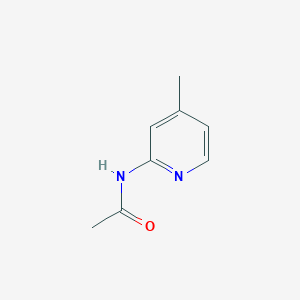
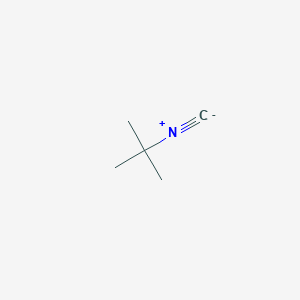
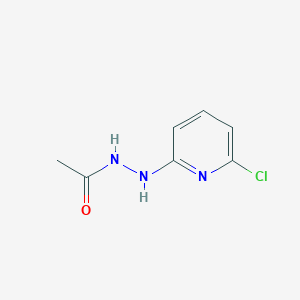
![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)
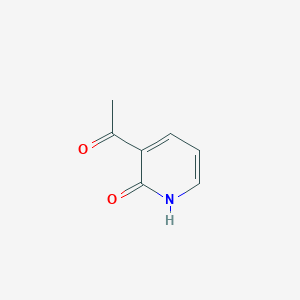
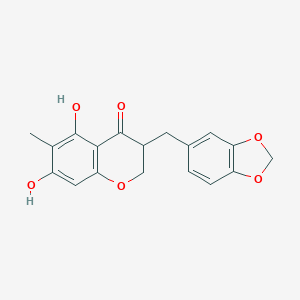
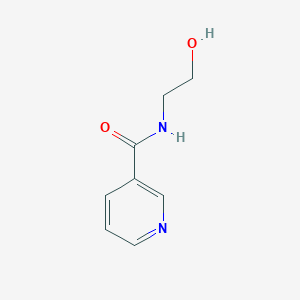
![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)
